Cas no 1272754-45-6 ((3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine)
![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine structure](https://ja.kuujia.com/scimg/cas/1272754-45-6x500.png)
(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine 化学的及び物理的性質
名前と識別子
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- (3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine
- (S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine
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- インチ: 1S/C9H8F3NO/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2/t7-/m1/s1
- InChIKey: IWDYFMAZOKVBNW-SSDOTTSWSA-N
- ほほえんだ: FC(C1C=CC2=C(C=1)[C@@H](CO2)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 35.2
(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A783524-1g |
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine |
1272754-45-6 | 97% | 1g |
$695.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1792799-1g |
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine |
1272754-45-6 | 98% | 1g |
¥6811.00 | 2024-08-09 | |
Chemenu | CM492293-1g |
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine |
1272754-45-6 | 97% | 1g |
$681 | 2024-08-02 | |
Crysdot LLC | CD11302194-1g |
(S)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine |
1272754-45-6 | 97% | 1g |
$688 | 2024-07-18 |
(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamineに関する追加情報
Introduction to (3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine (CAS No. 1272754-45-6)
(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1272754-45-6, belongs to the class of heterocyclic amines and is characterized by a fused benzo[b]furan core with a trifluoromethyl substituent at the 5-position and an amine group at the 3-position. The presence of the stereogenic center at the 3-position (indicated by the (S) configuration) adds an additional layer of complexity and interest for researchers exploring its potential applications.
The< strong> trifluoromethyl group is a key feature of this molecule, contributing to its lipophilicity and metabolic stability. These properties make it an attractive candidate for drug development, as they can enhance bioavailability and prolong the half-life of therapeutic agents. The< strong> benzo[b]furan scaffold is also known for its biological activity, often found in natural products and pharmacologically active compounds. This structural motif has been extensively studied for its potential in treating various diseases, including neurological disorders, cancer, and infectious diseases.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. The< strong> dihydrobenzo[b]furan derivative represented by CAS no. 1272754-45-6 is no exception. Researchers have been exploring its pharmacological profile, particularly its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and pain pathways.
The stereochemistry of the< strong> (S)-configuration at the 3-position is particularly noteworthy, as it can significantly influence the compound's biological activity. Enantioselective synthesis methods have been employed to produce this enantiomer with high purity, ensuring that researchers can accurately assess its pharmacological effects without interference from other stereoisomers. The development of such enantiomerically pure compounds is crucial in modern drug discovery, as it allows for more precise understanding of their mechanisms of action.
The< strong> trifluoromethyl-substituted aromatic ring in this molecule also contributes to its unique electronic properties, which can affect how it interacts with biological targets. Fluorine atoms are known to modulate the electronic environment of molecules, often enhancing binding affinity and selectivity. This has led to increased interest in fluorinated derivatives as potential drug candidates. The combination of these features makes (3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine a promising compound for further investigation.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy before conducting expensive experimental trials. Molecular modeling studies have been performed on CAS no. 1272754-45-6 to identify potential binding sites on target proteins and estimate binding affinities. These virtual screening approaches have helped prioritize this compound for further experimental validation.
In addition to its potential therapeutic applications, (3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine has also been studied for its role in chemical synthesis. The benzo[b]furan scaffold is versatile and can be modified in various ways to create libraries of derivatives with tailored properties. This flexibility makes it an valuable building block for medicinal chemists seeking to develop new drugs.
The synthesis of this compound involves multiple steps, including cyclization reactions and stereoselective transformations. Advanced synthetic methodologies have been developed to achieve high yields and enantiopurity. These methods often incorporate protecting group strategies to ensure regioselectivity during the synthesis process.
The pharmacokinetic properties of (3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine are also under investigation. Studies have begun to explore how this compound is metabolized in vivo and how it distributes within the body. Understanding these processes is essential for optimizing drug delivery systems and predicting potential side effects.
In conclusion, (3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine (CAS no. 1272754-45-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. Ongoing research continues to uncover new insights into its potential applications, making it a compound worth monitoring in future developments within the field.
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